InChI=1S/C4H10N2O/c1-5-3-4(7)6-2/h5H,3H2,1-2H3,(H,6,7)
.
N-methyl-2-(methylamino)acetamide is an organic compound with the molecular formula . It is a derivative of acetamide, characterized by the presence of a methylamino group. This compound has garnered attention for its applications across various fields, including chemistry, biology, medicine, and industry. Its structure allows it to participate in diverse chemical reactions and biological interactions, making it a valuable compound in scientific research.
N-methyl-2-(methylamino)acetamide can be sourced from several suppliers specializing in chemical products. It is classified under the category of acetamides, which are compounds containing the acetamide functional group. The compound is also categorized as an amine due to the presence of nitrogen atoms bonded to alkyl groups.
The synthesis of N-methyl-2-(methylamino)acetamide can be achieved through various methods, including:
In industrial settings, large-scale reactors are utilized to combine methylamine and acetamide under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the desired product in high purity.
The molecular structure of N-methyl-2-(methylamino)acetamide can be represented as follows:
Key structural features include:
N-methyl-2-(methylamino)acetamide participates in several types of chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Nucleophiles (e.g., halides) | Presence of a base (e.g., NaOH) |
The mechanism of action for N-methyl-2-(methylamino)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. It can function as a substrate for enzymes, leading to the formation of various metabolites. The interactions typically involve hydrogen bonding and other non-covalent interactions with active sites on enzymes, impacting their activity and function.
N-methyl-2-(methylamino)acetamide has a wide range of applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2